molecular formula C8H11BrN2 B6326177 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine CAS No. 708273-78-3

1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine

Cat. No.: B6326177
CAS No.: 708273-78-3
M. Wt: 215.09 g/mol
InChI Key: XGLOOOXUPLGJIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine is an organic compound that features a brominated pyridine ring attached to a dimethylmethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine typically involves the bromination of a pyridine derivative followed by the introduction of the dimethylmethanamine group. One common method involves the reaction of 6-bromopyridine with N,N-dimethylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted pyridine derivatives.

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

Scientific Research Applications

1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the dimethylmethanamine group play crucial roles in binding to these targets and influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Bromopyridin-3-yl)ethanol
  • 1-(6-Bromopyridin-3-yl)ethan-1-one
  • 1-(6-Bromopyridin-3-yl)piperazine

Uniqueness

1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine is unique due to the presence of both a brominated pyridine ring and a dimethylmethanamine group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

1-(6-bromopyridin-3-yl)-N,N-dimethylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-11(2)6-7-3-4-8(9)10-5-7/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLOOOXUPLGJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CN=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of titanium tetraisopropoxide (6.4 g, 22 mmol) and 2.0 M of dimethylamine in methanol (22 mL, 44 mmol), 6-bromo-pyridine-3-carbaldehyde (2.10 g, 11 mmol) in 20 mL of methanol was added. After being stirred at r.t. for 5 hrs, sodium borohydride (0.43 g, 11 mmol) was added and the mixture was stirred overnight. The reaction was quenched by addition of 10 mL of water and extracted twice using EtOAc. The combined extracts were dried and concentrated. After flash column using 20-40% methanol in EtOAc and 0.5% NH4OH, 1.15 g of oil was obtained (47% yield), MS: 214.0, 216.0 (M++1).
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
6.4 g
Type
catalyst
Reaction Step Two
Quantity
22 mL
Type
solvent
Reaction Step Two
Name
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine
Reactant of Route 3
Reactant of Route 3
1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine
Reactant of Route 4
Reactant of Route 4
1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine
Reactant of Route 5
Reactant of Route 5
1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine
Reactant of Route 6
Reactant of Route 6
1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.